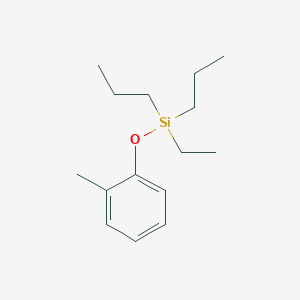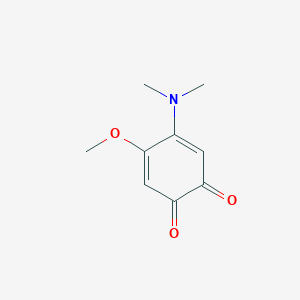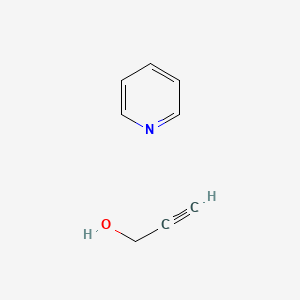
Ethyl(2-methylphenoxy)dipropylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl(2-methylphenoxy)dipropylsilane is an organosilicon compound characterized by the presence of an ethyl group, a 2-methylphenoxy group, and two propyl groups attached to a silicon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl(2-methylphenoxy)dipropylsilane can be achieved through the Williamson Ether Synthesis. This method involves the nucleophilic substitution of an alkyl halide by an alkoxide. In this case, the reaction between 2-methylphenol and ethyl dipropylchlorosilane in the presence of a strong base such as sodium hydride or potassium hydride can yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Williamson Ether Synthesis, utilizing optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl(2-methylphenoxy)dipropylsilane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Substitution: Alkyl halides, tosylates, or mesylates in the presence of a strong base like sodium hydride or potassium hydride.
Major Products Formed
Oxidation: Formation of phenolic derivatives and silanol compounds.
Reduction: Formation of silane derivatives with reduced functional groups.
Substitution: Formation of new organosilicon compounds with different functional groups.
Applications De Recherche Scientifique
Ethyl(2-methylphenoxy)dipropylsilane has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential use in drug delivery systems and as a component in biomaterials.
Medicine: Explored for its potential therapeutic properties and as a building block in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of Ethyl(2-methylphenoxy)dipropylsilane involves its interaction with molecular targets through its phenoxy and silane groups. The compound can form covalent bonds with various substrates, leading to modifications in their chemical and physical properties. The pathways involved include nucleophilic substitution and addition reactions, which facilitate the incorporation of the compound into different molecular frameworks .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phenoxytrimethylsilane
- Ethylphenoxydimethylsilane
- 2-Methylphenoxytriethylsilane
Uniqueness
Ethyl(2-methylphenoxy)dipropylsilane is unique due to the presence of both ethyl and propyl groups attached to the silicon atom, along with the 2-methylphenoxy group. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
59646-04-7 |
|---|---|
Formule moléculaire |
C15H26OSi |
Poids moléculaire |
250.45 g/mol |
Nom IUPAC |
ethyl-(2-methylphenoxy)-dipropylsilane |
InChI |
InChI=1S/C15H26OSi/c1-5-12-17(7-3,13-6-2)16-15-11-9-8-10-14(15)4/h8-11H,5-7,12-13H2,1-4H3 |
Clé InChI |
LKOIMNIAQOSRQO-UHFFFAOYSA-N |
SMILES canonique |
CCC[Si](CC)(CCC)OC1=CC=CC=C1C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Stannane, [[(dibutylamino)thioxomethyl]thio]triphenyl-](/img/structure/B14598562.png)







![1-[(Prop-2-en-1-yl)oxy]-3a,4,7,7a-tetrahydro-1H-4,7-methanoindene](/img/structure/B14598619.png)
![Benzene, 1-[1,1-bis(phenylthio)ethyl]-4-(methylthio)-](/img/structure/B14598629.png)

![N-[4-(2-Bromoethoxy)-2-nitrophenyl]acetamide](/img/structure/B14598648.png)
